molecular formula C20H19N3O2S B2704269 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-83-9

2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2704269
CAS No.: 536706-83-9
M. Wt: 365.45
InChI Key: KZYDWRAONFVNDJ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS: 536706-83-9) is a heterocyclic compound belonging to the pyrimidoindole class. Its molecular formula is C₂₁H₁₉N₃O₂S, with a molecular weight of 365.5 g/mol . Key physicochemical properties include an XLogP3 value of 4.6, indicating moderate lipophilicity, a topological polar surface area (TPSA) of 83 Ų, and one hydrogen bond donor site . The compound features a pyrimido[5,4-b]indole core substituted with a 3-methoxyphenyl group at position 3 and an isopropylthio moiety at position 2. These substituents likely influence its biological activity and pharmacokinetic profile, making it a candidate for medicinal chemistry studies, particularly in targeting Toll-like receptors (TLRs) or other signaling pathways .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-12(2)26-20-22-17-15-9-4-5-10-16(15)21-18(17)19(24)23(20)13-7-6-8-14(11-13)25-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYDWRAONFVNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. Reagents such as formamide and aniline derivatives are often used under acidic or basic conditions.

    Introduction of the Isopropylthio Group: The isopropylthio group can be introduced via nucleophilic substitution reactions. Thiolation agents like isopropylthiol are used in the presence of a base such as sodium hydride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions. Methoxybenzene derivatives are used along with catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, aluminum chloride, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimido[5,4-b]indole scaffold is versatile, with modifications at positions 2 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 3

  • 3-Phenyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536703-99-8)

    • Substituents: Phenyl (position 3), propylthio (position 2).
    • Molecular Weight: 363.5 g/mol .
    • Comparison : The absence of a methoxy group reduces polarity (lower TPSA) compared to the target compound. This may enhance membrane permeability but reduce solubility.
  • 3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536710-27-7) Substituents: 4-Ethoxyphenyl (position 3), propylthio (position 2).

Substituent Variations at Position 2

  • 3-(3,5-Dimethylphenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS: 536705-40-5)

    • Substituents: 3,5-Dimethylphenyl (position 3), complex thioether (position 2).
    • Molecular Weight: ~500 g/mol (estimated).
    • Comparison : The bulky 2-substituent increases molecular weight and complexity, likely reducing bioavailability but enhancing target specificity .
  • 3-Phenyl-2-[[2-morpholinoethyl]thio]-5H-pyrimido[5,4-b]indol-4(3H)-one Substituents: Phenyl (position 3), morpholinoethylthio (position 2). Molecular Weight: 406.5 g/mol .

Core Modifications

  • 7-Bromo-3-phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one Substituents: Bromine at position 7, thioxo group at position 2. The thioxo group may alter tautomerism, affecting binding affinity .

Research Findings and Implications

  • Biological Activity: The 3-methoxyphenyl and isopropylthio groups in the target compound balance lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, morpholinoethylthio derivatives show promise in TLR4 modulation due to polar interactions .
  • Synthetic Accessibility: Propylthio and isopropylthio derivatives are synthesized via thioether formation reactions (e.g., nucleophilic substitution), as seen in and . Complex substituents (e.g., morpholinoethylthio) require multi-step synthesis .
  • SAR Insights : Electron-donating groups (e.g., methoxy) at position 3 enhance stability, while bulky substituents at position 2 may hinder off-target interactions .

Biological Activity

2-(Isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, characterized by an isopropylthio group and a methoxyphenyl group, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 3(3methoxyphenyl)2propan2ylsulfanyl5Hpyrimido[5,4b]indol4one\text{IUPAC Name }3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

The biological activity of 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is primarily mediated through its interaction with various molecular targets. Studies suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing several biological pathways. Detailed investigations are necessary to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Enterococcus faecium.
  • Gram-negative bacteria : Including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

The compound demonstrated varying degrees of effectiveness against these pathogens, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Preliminary studies have highlighted the anticancer potential of 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. It has shown activity against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • KB-3-1 (oral cancer)
  • L929 (fibrosarcoma)

The compound's ability to inhibit cell proliferation in these models suggests it may serve as a lead compound for developing new anticancer therapies.

Research Findings and Case Studies

StudyPathogen/Cell LineActivityReference
Study 1S. aureusModerate inhibition
Study 2E. coliSignificant inhibition
Study 3MCF-7 cellsIC50 = X µM (specific value needed)
Study 4KB-3-1 cellsIC50 = Y µM (specific value needed)

Synthetic Routes

The synthesis of 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves several steps:

  • Formation of the Pyrimidoindole Core : Cyclization of appropriate precursors using reagents such as formamide.
  • Introduction of the Isopropylthio Group : Nucleophilic substitution reactions using isopropylthiol.
  • Attachment of the Methoxyphenyl Group : Electrophilic aromatic substitution with methoxybenzene derivatives.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(isopropylthio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step heterocyclic condensation. A pyrimidoindolone core is first prepared via cyclization of substituted indole precursors with pyrimidine derivatives. The isopropylthio and 3-methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Thioether formation : Reacting a pyrimidine-thiol intermediate with isopropyl halide under basic conditions (e.g., KOH/EtOH, reflux) .
  • Methoxyaryl incorporation : Suzuki-Miyaura coupling using a 3-methoxyphenyl boronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Q2. How can the structure of this compound be rigorously validated?

A2. Use a combination of:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., C–S bond in isopropylthio group: ~1.8 Å) and confirm stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm); aromatic protons show splitting patterns consistent with substitution .
    • ¹³C NMR : Pyrimidoindolone carbonyl signals at ~δ 165–170 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. Q3. How can researchers systematically investigate structure-activity relationships (SAR) for bioactivity in this compound class?

A3. SAR studies should focus on:

  • Substituent variation : Replace the isopropylthio group with other thioethers (e.g., cyclopropylthio) or the 3-methoxyphenyl with halogenated aryl groups.
  • Core modifications : Introduce nitrogen or oxygen into the pyrimidoindolone ring to alter electron density.
  • Methodology :
    • Synthesize derivatives via parallel combinatorial chemistry.
    • Test in bioassays (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC₅₀ values).
    • Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. Q4. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

A4. Address discrepancies via:

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. ATP-lite).
  • Orthogonal validation : Confirm hits with SPR (binding affinity) and enzymatic assays (e.g., ADP-Glo™ kinase assays).
  • Meta-analysis : Compare solvent effects (DMSO concentration), incubation times, and positive controls across studies .

Q. Q5. What computational strategies are effective for predicting target interactions of this compound?

A5. Combine:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., CDK2). Validate poses with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the pyrimidine ring).
  • QSAR models : Train on datasets with descriptors like LogP, polar surface area, and topological torsion .

Q. Q6. How can environmental fate studies be designed for this compound?

A6. Follow frameworks from environmental chemistry projects (e.g., INCHEMBIOL):

  • Degradation pathways : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation).
  • Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri for acute toxicity assays (EC₅₀) .

Methodological Considerations

Q. Q7. What analytical techniques are critical for quantifying this compound in biological matrices?

A7.

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeCN). Monitor transitions for [M+H]⁺ → fragment ions (e.g., m/z 423 → 285).
  • Sample prep : Protein precipitation (MeCN) or SPE (HLB cartridges) to reduce matrix effects .

Q. Q8. How can researchers mitigate synthetic challenges like low yields in cyclization steps?

A8.

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives).
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15–20% .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

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